Cas no 1532361-95-7 (2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-ETHYL-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE
- Pyrazolo[1,5-a]pyrazine, 2-ethyl-4,5,6,7-tetrahydro-
- 1532361-95-7
- F2198-8453
- F75006
- EN300-1297163
- AKOS023428010
- SCHEMBL13455832
- 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
-
- Inchi: 1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3
- InChI Key: QISUAQWXVKNDCJ-UHFFFAOYSA-N
- SMILES: N12CCNCC1=CC(CC)=N2
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 29.8
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E200796-100mg |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E200796-500mg |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 500mg |
$ 550.00 | 2022-06-05 | ||
| TRC | E200796-1g |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 1g |
$ 865.00 | 2022-06-05 | ||
| Bestfluorodrug | YFL00346-0.5g |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 97% | 0.5g |
¥3696 | 2023-01-04 | |
| Bestfluorodrug | YFL00346-1.0g |
2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 97% | 1.0g |
¥6000 | 2023-01-04 | |
| Ambeed | A1036181-50mg |
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 95% | 50mg |
$83.0 | 2025-02-24 | |
| Ambeed | A1036181-100mg |
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 95% | 100mg |
$140.0 | 2025-02-24 | |
| Ambeed | A1036181-250mg |
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 95% | 250mg |
$279.0 | 2025-02-24 | |
| Ambeed | A1036181-1g |
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
1532361-95-7 | 95% | 1g |
$838.0 | 2025-02-24 | |
| Enamine | EN300-1297163-0.05g |
2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine |
1532361-95-7 | 0.05g |
$827.0 | 2023-07-10 |
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Suppliers
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Introduction to 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS No. 1532361-95-7)
2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, identified by its Chemical Abstracts Service (CAS) number 1532361-95-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, a scaffold widely recognized for its biological activity and structural versatility. The presence of multiple nitrogen atoms in its core structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine consists of two fused pyrazole rings connected in a [1,5-a] configuration. The ethyl substituent at the 2-position introduces additional conformational flexibility, which can influence both its solubility and interactions with biological targets. This structural motif has been extensively studied for its potential applications in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological properties. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The compound 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is no exception and has been the subject of several innovative studies aimed at elucidating its mechanism of action and potential therapeutic benefits.
One of the most compelling aspects of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is its ability to modulate biological pathways associated with disease progression. Recent studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in inflammatory responses. By targeting these pathways, it may offer a novel approach to treating conditions characterized by excessive inflammation.
The synthesis of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, resulting in more efficient and scalable production methods. These advancements have made it feasible to conduct large-scale studies and explore its potential applications in preclinical and clinical settings.
From a computational chemistry perspective, the molecular dynamics of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been extensively modeled to understand its interactions with biological targets. These simulations have provided valuable insights into how the compound binds to its receptors and enzymes at the atomic level. Such detailed understanding is crucial for designing more effective derivatives with enhanced pharmacological properties.
The pharmacokinetic profile of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is another area of active investigation. Studies have shown that this compound exhibits favorable absorption and distribution characteristics when administered orally. Additionally,its metabolic stability suggests that it may have a prolonged half-life in vivo,which could be advantageous for therapeutic applications requiring sustained drug levels.
In conclusion,2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS No. 1532361-95-7) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas。 Its unique structural features、biological activity、and favorable pharmacokinetic properties make it an attractive candidate for further development。 As research continues to uncover new insights into its mechanisms of action,this compound is poised to play a crucial role in the next generation of pharmaceutical innovations.
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